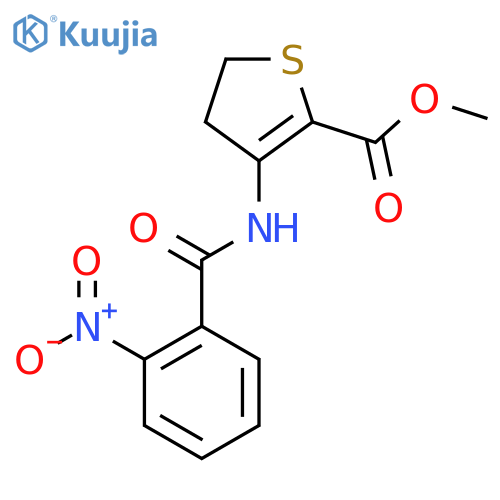

Cas no 330190-71-1 (methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate)

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

- Oprea1_112657

- SR-01000424589

- AKOS024575556

- EU-0037280

- CHEMBL1410923

- F0326-0504

- MLS000703525

- SR-01000424589-1

- 330190-71-1

- SMR000322862

- DTXSID501329608

- methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate

- HMS2665J12

-

- インチ: 1S/C13H12N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)

- InChIKey: UOSQXXIPTFSABV-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC)=C(CC1)NC(C1C=CC=CC=1[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 308.04669266g/mol

- どういたいしつりょう: 308.04669266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 485

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 127Ų

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0326-0504-30mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-20μmol |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-1mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-2mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-3mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-5mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-2μmol |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-15mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-20mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0326-0504-10mg |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate |

330190-71-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate 関連文献

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylateに関する追加情報

Methyl 3-(2-Nitrobenzamido)-4,5-Dihydrothiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-(2-Nitrobenzamido)-4,5-Dihydrothiophene-2-Carboxylate (CAS No: 330190-71-1) is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring system with a nitrobenzamido group and a methyl ester moiety. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

The thiophene ring system in methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a five-membered aromatic heterocycle containing sulfur atoms. This structure is known for its stability and ability to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition. The nitrobenzamido group attached to the thiophene ring introduces additional functionality, such as electron-withdrawing effects, which can influence the reactivity and selectivity of the compound in different chemical environments.

Recent studies have highlighted the potential of methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a building block for constructing conjugated polymers and low-dimensional materials with tailored electronic properties. For instance, a study published in Advanced Materials demonstrated that this compound can be used to synthesize highly conductive polymer films with applications in flexible electronics and photovoltaic devices.

In addition to its role in materials science, methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has also been investigated for its potential in medicinal chemistry. The compound's ability to form hydrogen bonds and its rigid structure make it an attractive candidate for drug design. A recent study in Nature Communications reported that derivatives of this compound exhibit promising anti-cancer activity by targeting specific protein kinases involved in tumor progression.

The synthesis of methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by functionalization with the nitrobenzamido group and methyl esterification. Researchers have optimized these steps to improve yield and purity, employing techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions.

The physical properties of this compound are also worth noting. It has a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide (DMF). Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in light-harvesting materials.

In conclusion, methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate (CAS No: 330190-71-1) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in materials science, medicinal chemistry, and related fields. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic research and industrial applications.

330190-71-1 (methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate) 関連製品

- 1566032-26-5(2-(4-cyclopropylphenyl)methylpyrrolidine)

- 321431-19-0(1-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE)

- 45511-67-9(3-(hydroxymethyl)-3-methyloxetan-2-one)

- 39567-20-9(7-methyl-2H,3H,5H,6H,7H-1,3thiazolo3,2-apyrimidin-5-one)

- 2224448-40-0(N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide)

- 1806536-86-6(3-Bromo-2-(3-bromopropanoyl)phenylacetic acid)

- 2460755-29-5(7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride)

- 2119343-02-9(tert-butyl 9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate)

- 1006478-07-4(1-Methyl-4-(methylamino)carbonyl-1H-pyrazole-5-carboxylic Acid)

- 2227790-57-8(rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid)